methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate
Description
Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with bromine, 2-chlorophenyl, and phenyl groups, along with a methyl ester functional group.
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O2/c1-29-21(28)14-27-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)26-23(27)17-9-5-6-10-19(17)25/h2-13,22-23,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEDESSJKMQSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzamide and benzaldehyde derivatives, under acidic or basic conditions.
Bromination and Chlorination:
Esterification: The final step involves the esterification of the quinazoline derivative with methyl bromoacetate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The tetrahydroquinazoline core distinguishes this compound from other nitrogen-containing heterocycles. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Heterocycle Reactivity : The tetrahydroquinazoline core may exhibit different electronic properties compared to triazine or chromen-2-one systems, influencing binding affinity in biological systems .
- Halogen Effects : The 6-bromo substituent in the target compound parallels brominated chromen-2-ones (), where bromine enhances electrophilic aromatic substitution reactivity .
Computational and Crystallographic Tools
- SHELX Suite : Widely used for small-molecule crystallography (), this program could resolve the stereochemistry of the tetrahydroquinazoline core .
Biological Activity
Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a tetrahydroquinazoline core that is modified with various substituents to enhance its pharmacological properties. The presence of bromine and chlorine atoms in the structure suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity: Similar compounds have shown inhibitory effects on histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition can lead to apoptosis in cancer cells .
- Antiproliferative Effects: Research indicates that derivatives based on similar structures exhibit significant cytotoxicity against cancer cell lines such as HCT-116 and HEK-293. The IC50 values for these compounds range from 0.12 mg/mL to 0.81 mg/mL, indicating their effectiveness in targeting cancerous cells without affecting normal cells .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and related compounds:
| Study | Compound | Target | IC50 (mg/mL) | Remarks |
|---|---|---|---|---|
| 7a | HCT-116 | 0.12 | Highest activity observed | |
| 7g | HCT-116 | 0.12 | Comparable to 7a | |
| 7d | HCT-116 | 0.81 | Lowest activity observed |
Case Studies
Case Study 1: Anticancer Activity
A study focused on the antiproliferative effects of various methyl ester derivatives demonstrated that certain modifications significantly enhanced their activity against cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with these compounds .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These computational analyses help elucidate potential mechanisms by which the compound exerts its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
